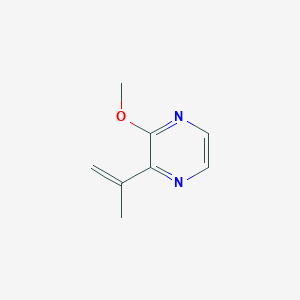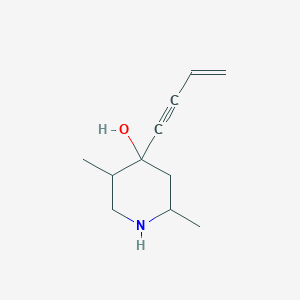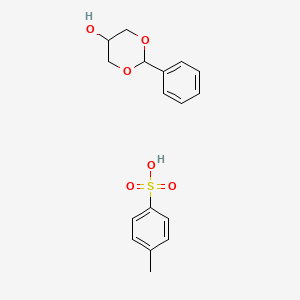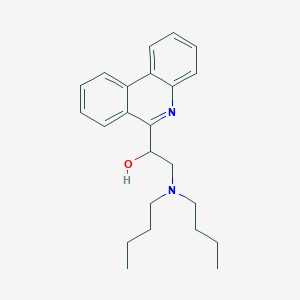
Hydrocinnamamide, N-benzyl-o-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrocinnamamide, N-benzyl-o-chloro- is an organic compound that belongs to the class of amides It is characterized by the presence of a benzyl group attached to the nitrogen atom and a chlorine atom positioned ortho to the amide group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrocinnamamide, N-benzyl-o-chloro- typically involves the reaction of o-chlorobenzylamine with hydrocinnamic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of Hydrocinnamamide, N-benzyl-o-chloro- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances reproducibility.
Chemical Reactions Analysis
Types of Reactions
Hydrocinnamamide, N-benzyl-o-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-benzyl-o-chlorobenzamide.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: N-benzyl-o-chlorobenzamide.
Reduction: N-benzyl-o-chloroaniline.
Substitution: Depending on the nucleophile, products like N-benzyl-o-hydroxybenzamide or N-benzyl-o-aminobenzamide can be formed.
Scientific Research Applications
Hydrocinnamamide, N-benzyl-o-chloro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of Hydrocinnamamide, N-benzyl-o-chloro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-o-chlorobenzamide: Similar structure but lacks the hydrocinnamamide moiety.
N-benzyl-o-chloroaniline: Contains an amine group instead of an amide.
N-benzyl-o-hydroxybenzamide: Hydroxyl group replaces the chlorine atom.
Uniqueness
Hydrocinnamamide, N-benzyl-o-chloro- is unique due to the presence of both the benzyl and o-chloro groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
40478-35-1 |
|---|---|
Molecular Formula |
C16H16ClNO |
Molecular Weight |
273.75 g/mol |
IUPAC Name |
N-benzyl-3-(2-chlorophenyl)propanamide |
InChI |
InChI=1S/C16H16ClNO/c17-15-9-5-4-8-14(15)10-11-16(19)18-12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,18,19) |
InChI Key |
SNFVVCKGEBGXRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14674277.png)
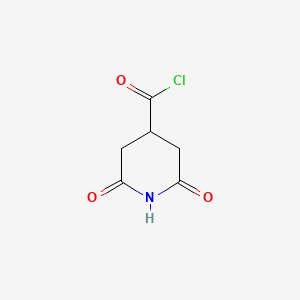
![2-[2-(4-Methoxyphenyl)cyclopropyl]phenol](/img/structure/B14674287.png)
![Bis[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)] nonanedioate](/img/structure/B14674288.png)
![2-[3-(Octadecylamino)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14674293.png)
![[(Bromomethyl)sulfanyl]ethane](/img/structure/B14674304.png)
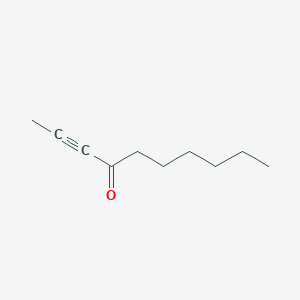
![Tricyclo[3.2.1.02,4]octane, 8-methylene-, (1alpha,2alpha,4alpha,5alpha)-](/img/structure/B14674312.png)
